molecular formula C7H10BrNS B1529677 2-Bromo-5-(tert-butyl)thiazole CAS No. 22275-17-8

2-Bromo-5-(tert-butyl)thiazole

Cat. No.: B1529677
CAS No.: 22275-17-8
M. Wt: 220.13 g/mol
InChI Key: MPYAUHBDNAUDNV-UHFFFAOYSA-N
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Description

2-Bromo-5-(tert-butyl)thiazole is a compound belonging to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-(tert-butyl)thiazole can be synthesized through various methods. One common approach involves the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . Another method includes the cyclization of active methylene isocyanides with methyl arene- and hetarenecarbodithioates, which provides an efficient synthesis of 4,5-disubstituted thiazoles .

Industrial Production Methods

Industrial production of thiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as palladium and copper in the synthesis process can enhance the efficiency and selectivity of the reactions .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(tert-butyl)thiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The thiazole ring can undergo oxidation, leading to the formation of sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form thiazolidines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include sodium ethoxide, hydrogen gas, and various catalysts such as palladium and copper . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

2-Bromo-5-(tert-butyl)thiazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of thiazole, 2-bromo-5-(1,1-dimethylethyl)- involves its interaction with various molecular targets and pathways. The compound can activate or inhibit biochemical pathways by binding to specific enzymes or receptors. For example, thiazole derivatives have been shown to interact with topoisomerase II, leading to DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its bulky tert-butyl group at the 5-position can influence its interactions with other molecules and its overall stability .

Properties

IUPAC Name

2-bromo-5-tert-butyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNS/c1-7(2,3)5-4-9-6(8)10-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYAUHBDNAUDNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22275-17-8
Record name 2-bromo-5-tert-butyl-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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